RapaBlock

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

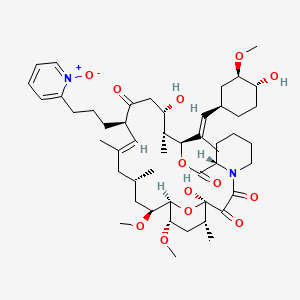

Structure

2D Structure

Properties

Molecular Formula |

C49H74N2O13 |

|---|---|

Molecular Weight |

899.1 g/mol |

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-[3-(1-oxidopyridin-1-ium-2-yl)propyl]-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C49H74N2O13/c1-29-22-30(2)24-42(61-7)45-43(62-8)26-32(4)49(58,64-45)46(55)47(56)50-20-11-10-17-37(50)48(57)63-44(31(3)25-34-18-19-38(52)41(27-34)60-6)33(5)39(53)28-40(54)35(23-29)14-13-16-36-15-9-12-21-51(36)59/h9,12,15,21,23,25,30,32-35,37-39,41-45,52-53,58H,10-11,13-14,16-20,22,24,26-28H2,1-8H3/b29-23+,31-25+/t30-,32+,33+,34-,35+,37-,38+,39-,41+,42-,43-,44+,45+,49+/m0/s1 |

InChI Key |

IYSZVJNYZFPLJF-MSNKDYLMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CCCC4=CC=CC=[N+]4[O-])O)C)/C(=C/[C@@H]5CC[C@H]([C@@H](C5)OC)O)/C)O)C)OC)OC |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CCCC4=CC=CC=[N+]4[O-])O)C)C(=CC5CCC(C(C5)OC)O)C)O)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

RapaBlock: A Technical Guide to its Mechanism of Action for Brain-Specific mTOR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RapaBlock is a novel, peripherally restricted ligand of the FK506-binding protein 12 (FKBP12) developed to enable brain-specific inhibition of the mechanistic target of rapamycin (mTOR). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its role in a binary pharmacology system with the brain-penetrant mTOR inhibitor, RapaLink-1. By competitively binding to FKBP12 in peripheral tissues, this compound effectively prevents RapaLink-1 from engaging with and inhibiting mTOR outside of the central nervous system (CNS). This innovative approach mitigates the systemic toxicities associated with mTOR inhibition while preserving the therapeutic efficacy of mTOR inhibitors for neurological disorders. This guide includes a detailed examination of the underlying signaling pathways, a summary of key quantitative data, and a description of the experimental protocols used to elucidate this compound's mechanism of action.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in a variety of diseases, including cancer and neurological disorders such as glioblastoma and tuberous sclerosis complex.[1] While mTOR inhibitors have shown therapeutic promise, their clinical utility is often limited by on-target, off-tissue side effects, including immunosuppression and metabolic dysregulation.[2][3]

This compound was developed as part of a "binary pharmacology" or "dual-drug" strategy to overcome this limitation.[2][4] The system employs two key molecules:

-

RapaLink-1: A potent, brain-permeable, third-generation mTOR inhibitor that requires binding to FKBP12 to inhibit mTORC1.

-

This compound: A brain-impermeable small molecule that binds with high affinity to FKBP12.

When co-administered, this compound saturates FKBP12 in peripheral tissues, preventing the formation of the RapaLink-1-FKBP12 complex necessary for mTORC1 inhibition. Due to its inability to cross the blood-brain barrier, this compound does not interfere with RapaLink-1's activity within the CNS, thus achieving brain-specific mTOR inhibition.

Mechanism of Action: The Binary Pharmacology System

The core of this compound's mechanism of action lies in its competitive binding to FKBP12 in peripheral tissues. This spatially restricts the activity of FKBP12-dependent mTOR inhibitors like RapaLink-1 to the brain.

Molecular Interactions

RapaLink-1 is a bivalent inhibitor that requires the formation of a ternary complex with FKBP12 and the FRB domain of mTOR to exert its inhibitory effect on mTORC1. This compound, a derivative of FK506, is designed to bind with high affinity to the same site on FKBP12 as RapaLink-1 but is engineered to be impermeable to the blood-brain barrier.

In peripheral tissues, the co-administration of an excess of this compound leads to the saturation of FKBP12 binding sites. This prevents RapaLink-1 from forming the necessary complex with FKBP12, thereby sparing mTORC1 activity in these tissues. In the brain, where this compound is absent, RapaLink-1 is free to bind to FKBP12 and inhibit mTORC1.

Signaling Pathways

The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. RapaLink-1, like rapamycin, primarily targets mTORC1 when in complex with FKBP12. The downstream effects of mTORC1 inhibition include the reduced phosphorylation of key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to decreased protein synthesis and cell growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Brain-specific inhibition of mTORC1 eliminates side effects resulting from mTORC1 blockade in the periphery and reduces alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

RapaBlock: A Technical Guide to a Brain-Impermeable FKBP12 Ligand for Targeted Neurological Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of RapaBlock, a potent, non-immunosuppressive, and brain-impermeable ligand for the FK506-binding protein 12 (FKBP12). This compound is a key component of an innovative binary pharmacology strategy designed to achieve brain-specific inhibition of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and metabolism. By spatially restricting the activity of brain-penetrant mTOR inhibitors, this compound opens new avenues for treating neurological disorders associated with mTOR hyperactivation while minimizing systemic side effects.

Introduction and Mechanism of Action

The mTOR signaling pathway is a central regulator of numerous cellular processes. Its dysregulation is implicated in a variety of central nervous system (CNS) diseases, including glioblastoma, tuberous sclerosis complex, and certain neurodevelopmental disorders. While mTOR inhibitors like rapamycin and its analogs (rapalogs) are effective, their systemic administration leads to significant on-target, off-tissue side effects such as immunosuppression and metabolic dysregulation, limiting their therapeutic window for chronic neurological conditions.

This compound was developed to overcome this fundamental challenge. It is a derivative of the immunosuppressant FK506 (tacrolimus) modified to be cell-permeable but unable to cross the blood-brain barrier (BBB).[1] The core concept, termed binary pharmacology, involves the co-administration of two agents:

-

RapaLink-1 : A potent, brain-permeable, third-generation mTOR inhibitor that requires binding to FKBP12 to exert its inhibitory effect on mTOR complex 1 (mTORC1).[2][3]

-

This compound : A high-affinity, brain-impermeable FKBP12 ligand.[2][4]

In peripheral tissues (outside the CNS), this compound saturates the FKBP12 binding sites. This prevents RapaLink-1 from forming the necessary RapaLink-1-FKBP12 complex, thereby rendering it inactive and protecting peripheral tissues from mTOR inhibition. In the brain, where this compound cannot penetrate, FKBP12 remains available. RapaLink-1 can freely cross the BBB, bind to cerebral FKBP12, and potently inhibit mTORC1, achieving the desired therapeutic effect specifically in the CNS.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of brain-specific mTOR inhibition using the this compound and RapaLink-1 binary system.

Pharmacological Data

This compound is a high-affinity FKBP12 ligand with binding comparable to its parent molecule, FK506. Unlike FK506, however, it is engineered to be non-immunosuppressive by avoiding interaction with calcineurin. Its key feature is its low permeability across the blood-brain barrier.

Binding Affinity and In Vitro Activity

The following table summarizes the key quantitative metrics for this compound.

| Parameter | Analyte | Value | Assay Method | Reference |

| Binding Affinity (Ki) | This compound | 3.1 nM | Competition Fluorescence Polarization | |

| FK506 (control) | 1.7 nM | Competition Fluorescence Polarization | ||

| Calcineurin Inhibition | This compound | No inhibitory activity | NFAT-Luciferase Reporter Assay | |

| mTOR Signaling | This compound (alone) | No effect up to 10 µM | Western Blot (p-S6) |

In Vivo Brain Permeability

In vivo studies in mice have demonstrated this compound's inability to significantly penetrate the CNS, which is critical to its mechanism of action. When co-administered with RapaLink-1 (1 mg/kg), this compound (40 mg/kg) effectively protected peripheral tissues like skeletal muscle and liver from mTOR inhibition while permitting potent mTOR inhibition in the brain. This differential activity serves as functional proof of its brain-impermeable nature.

| Parameter | Tissue | Result with RapaLink-1 + this compound | Implication | Reference |

| mTOR Activity (p-S6 levels) | Brain | Potently Inhibited | This compound does not interfere with RapaLink-1 in the CNS | |

| Skeletal Muscle | Activity comparable to control (not inhibited) | This compound protects peripheral tissue from RapaLink-1 | ||

| Liver | Activity comparable to control (not inhibited) | This compound protects peripheral tissue from RapaLink-1 |

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize this compound. These protocols are synthesized from established methods in the field and are intended as a guide for researchers.

Representative Synthesis of this compound

This compound is a pyridine N-oxide derivative of FK506. Its synthesis has been described as a three-step process from commercially available FK506 (tacrolimus).

References

- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "LC–MS/MS-based in vitro and in vivo Investigation of Blood–brain Barri" by Behnam Noorani, Ekram Ahmed Chowdhury et al. [digitalcommons.chapman.edu]

- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]

The Role of RapaBlock in Achieving Brain-Specific mTOR Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) is a critical kinase involved in cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous central nervous system (CNS) disorders, including glioblastoma and certain neurodevelopmental conditions. However, systemic inhibition of mTOR often leads to significant "on-target, off-tissue" toxicities, such as immunosuppression and metabolic disturbances, which limit the therapeutic window of mTOR inhibitors. This technical guide details a novel binary pharmacology strategy that utilizes RapaBlock to achieve brain-specific mTOR inhibition. This approach combines a brain-permeable, FKBP12-dependent mTOR inhibitor, RapaLink-1 , with this compound, a brain-impermeable ligand of FKBP12. In peripheral tissues, this compound competes with RapaLink-1 for binding to FKBP12, thereby preventing mTOR inhibition. In the brain, where this compound cannot penetrate the blood-brain barrier, RapaLink-1 remains free to inhibit mTOR. This strategy mitigates systemic side effects while maintaining therapeutic efficacy in the CNS.

Introduction: The Challenge of Targeting Brain mTOR

The mTOR signaling pathway is a central regulator of cellular processes, and its hyperactivation is a hallmark of various neurological diseases.[1] While mTOR inhibitors have shown promise in treating CNS disorders like tuberous sclerosis complex and glioblastoma, their systemic administration is associated with dose-limiting adverse effects.[1][2] These on-target, off-tissue toxicities arise from the inhibition of mTOR in peripheral tissues.[2][3] To overcome this hurdle, a strategy has been developed to confine the pharmacological effects of mTOR inhibitors to the CNS.

This guide focuses on a binary pharmacology approach that employs two key molecules:

-

RapaLink-1: A potent, brain-permeable, third-generation bi-steric mTOR inhibitor whose activity is dependent on binding to the intracellular protein FK506-binding protein 12 (FKBP12).

-

This compound: A cell-permeable but brain-impermeable FKBP12 ligand.

The co-administration of these two agents allows for the selective inhibition of mTOR in the brain while protecting peripheral tissues.

Mechanism of Action: A Binary Pharmacology Approach

The brain-specific mTOR inhibition strategy hinges on the differential distribution of RapaLink-1 and this compound. RapaLink-1, a large molecule, is designed to be brain-permeant. Its inhibitory action on mTOR is contingent upon forming a complex with FKBP12.

This compound is a derivative of FK506, modified to be cell-permeable but unable to cross the blood-brain barrier. When RapaLink-1 and this compound are co-administered systemically, this compound saturates FKBP12 in peripheral tissues. This prevents RapaLink-1 from binding to FKBP12 and subsequently inhibiting mTOR in the periphery. However, in the brain, the absence of this compound allows RapaLink-1 to bind to FKBP12 and exert its inhibitory effect on mTOR.

Signaling Pathway Diagram

References

An In-depth Technical Guide to the RapaBlock and RapaLink-1 Binary Drug System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the RapaBlock and RapaLink-1 binary drug system, a novel strategy designed to achieve brain-specific inhibition of the mechanistic target of rapamycin (mTOR). This approach holds significant promise for treating central nervous system (CNS) disorders where mTOR hyperactivation is implicated, while mitigating the systemic side effects commonly associated with mTOR inhibitors.

Core Concept: Achieving Brain-Specific mTOR Inhibition

The this compound and RapaLink-1 system is a binary pharmacology platform that leverages the differential permeability of the blood-brain barrier (BBB) to achieve tissue-specific drug action. The system consists of two key components:

-

RapaLink-1: A brain-permeable, third-generation bivalent mTOR inhibitor. It is a potent inhibitor of mTOR Complex 1 (mTORC1) and its activity is dependent on its binding to the intracellular protein FKBP12.[1][2][3] RapaLink-1 is a large molecule (1,784 Da) that, despite its size, can cross the BBB.[1][4]

-

This compound: A brain-impermeable ligand of FKBP12. This compound is designed to have high affinity for FKBP12 but is chemically modified to prevent its passage across the BBB.

When administered systemically, RapaLink-1 can freely enter both the brain and peripheral tissues. However, the co-administration of this compound results in the saturation of FKBP12 binding sites in peripheral tissues. This competitive binding prevents RapaLink-1 from engaging with FKBP12 in the periphery, thereby inactivating its mTOR inhibitory function outside of the CNS. In the brain, where this compound cannot penetrate, RapaLink-1 remains free to bind FKBP12 and exert its potent inhibitory effect on mTORC1. This innovative approach allows for targeted therapeutic intervention in the brain while protecting peripheral tissues from on-target toxicity.

Mechanism of Action and Signaling Pathway

RapaLink-1 is a bivalent inhibitor, meaning it engages mTOR at two distinct sites. It is composed of a rapamycin moiety, which binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, linked to a second-generation mTOR kinase inhibitor (TORKi), sapanisertib (also known as MLN0128), which targets the ATP-binding site of the mTOR kinase domain. This dual-binding mechanism confers high potency and durability of mTORC1 inhibition.

The primary signaling pathway affected by the this compound and RapaLink-1 system is the mTORC1 pathway. The key downstream effectors used to monitor mTORC1 activity are the phosphorylation of the ribosomal protein S6 (p-S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (p-4EBP1). Inhibition of mTORC1 by the RapaLink-1/FKBP12 complex leads to a decrease in the phosphorylation of these downstream targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Brain-restricted mTOR inhibition w ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]

RapaBlock's Interaction with FKBP12 in Peripheral Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between RapaBlock and FK506-Binding Protein 12 (FKBP12) in peripheral tissues. This compound is a key component of a novel binary drug strategy designed to enable brain-specific inhibition of the mechanistic target of rapamycin (mTOR), thereby minimizing the systemic side effects associated with mTOR inhibitors. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Core Interaction: Competitive Binding and Peripheral Protection

This compound is a brain-impermeable small molecule specifically designed to bind to FKBP12.[1] The primary mechanism of action involves the competitive inhibition of the binding of FKBP12-dependent mTOR inhibitors, such as RapaLink-1, in peripheral tissues.[1] By occupying the FKBP12 binding pocket, this compound effectively prevents the formation of the RapaLink-1-FKBP12 complex, which is a prerequisite for the inhibition of mTOR Complex 1 (mTORC1) by RapaLink-1.[1] This selective blockade in the periphery allows RapaLink-1, a brain-permeable agent, to exert its mTOR-inhibitory effects primarily within the central nervous system (CNS).[1]

Quantitative Data: Binding Affinity of this compound to FKBP12

The binding affinity of this compound for FKBP12 has been quantified using competitive fluorescence polarization assays. These studies demonstrate a high-affinity interaction, comparable to that of the natural FKBP12 ligand, FK506.

| Compound | Target | Assay Type | Binding Affinity (Ki) | Reference |

| This compound | FKBP12 | Competition Fluorescence Polarization | 3.1 nM | [1] |

| FK506 | FKBP12 | Competition Fluorescence Polarization | 1.7 nM |

Signaling Pathway and Mechanism of Action

The co-administration of this compound and RapaLink-1 orchestrates a tissue-specific regulation of the mTOR signaling pathway. The following diagram illustrates this binary pharmacology approach.

Experimental Protocols

Competition Fluorescence Polarization Assay for Binding Affinity

This assay is employed to determine the binding affinity of this compound to FKBP12 by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Recombinant human FKBP12 protein

-

Fluorescein-labeled rapamycin (FITC-Rapa) as the tracer

-

This compound (test compound)

-

Assay Buffer (e.g., 25 mM HEPES-NaOH, 5 mM β-mercaptoethanol, 100 mM NaCl, pH 8.0)

-

96-well black opaque plates

Procedure:

-

Tracer Dissociation Constant (Kd) Determination:

-

Prepare serial dilutions of FKBP12 protein in the assay buffer.

-

Add a fixed concentration of FITC-Rapa (e.g., 0.5 nM) to each well.

-

Measure fluorescence polarization at excitation 485 nm and emission 535 nm.

-

Fit the data to a quadratic binding model to determine the Kd of the tracer.

-

-

Competitive Binding Assay:

-

Prepare a mixture containing a fixed concentration of FKBP12 (e.g., 1 nM) and FITC-Rapa (e.g., 0.5 nM) in the assay buffer.

-

Prepare serial dilutions of this compound (e.g., from 5 µM to 0.08 nM).

-

Add the this compound dilutions to the wells containing the FKBP12/FITC-Rapa mixture.

-

Incubate at room temperature to reach equilibrium.

-

Measure fluorescence polarization.

-

The inhibition constant (Ki) is calculated from the IC50 value obtained from the dose-response curve.

-

In Vivo Mouse Studies for Peripheral mTORC1 Activity

These studies in mice are crucial for demonstrating the protective effect of this compound on mTORC1 signaling in peripheral tissues.

Animal Model:

-

Healthy BALB/cnu/nu mice are typically used.

Drug Administration:

-

Mice are treated with intraperitoneal (i.p.) injections.

-

Treatment groups typically include:

-

Vehicle control

-

RapaLink-1 alone (e.g., 1 mg/kg)

-

This compound alone (e.g., 40 mg/kg)

-

Combination of RapaLink-1 (1 mg/kg) and this compound (40 mg/kg)

-

-

For chronic studies, treatments can be administered three times a week for several weeks.

Tissue Collection and Processing:

-

At a specified time point after the final dose (e.g., 3 or 4 hours), mice are euthanized.

-

Peripheral tissues, such as the liver and skeletal muscle, are rapidly dissected.

-

Tissues are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

For protein extraction, tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

Western Blotting for mTORC1 Activity Markers

Western blotting is used to quantify the phosphorylation status of key downstream targets of mTORC1, namely S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Procedure:

-

Protein Quantification: Determine the protein concentration of the tissue lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated S6 (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound.

References

The Advent of RapaBlock: A Technical Guide to Brain-Specific mTOR Inhibition

A Whitepaper on the Discovery, Mechanism, and Application of a Novel Binary Pharmacology System

Audience: Researchers, scientists, and drug development professionals.

Abstract

The mechanistic target of rapamycin (mTOR) is a critical regulator of cell growth and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and neurological disorders. However, the clinical utility of mTOR inhibitors has been hampered by systemic on-target, off-tissue toxicities. This technical guide provides an in-depth overview of RapaBlock, a novel compound developed to address this challenge. This compound is a brain-impermeable ligand of the FK506-binding protein 12 (FKBP12) designed to be co-administered with a brain-permeable mTOR inhibitor, RapaLink-1. This innovative binary pharmacology strategy achieves brain-restricted mTOR inhibition, thereby minimizing peripheral side effects while maintaining therapeutic efficacy in the central nervous system. This document details the discovery of this compound, its mechanism of action, key experimental data, and the protocols for pivotal assays, offering a comprehensive resource for researchers in the field of targeted drug delivery and mTOR signaling.

Introduction: The Challenge of Targeting mTOR

The mTOR signaling pathway is a central node in cellular regulation, integrating inputs from growth factors, nutrients, and energy status to control protein synthesis, cell growth, and proliferation. Hyperactivation of the mTOR pathway is a hallmark of various cancers, including glioblastoma, and is also involved in neurological conditions such as epilepsy and alcohol use disorder.

First-generation mTOR inhibitors, like rapamycin and its analogs (rapalogs), allosterically inhibit mTOR Complex 1 (mTORC1). While clinically approved for several indications, their efficacy is often limited by incomplete mTORC1 inhibition and a feedback activation of the PI3K/Akt pathway. Second-generation mTOR kinase inhibitors (TORKis) were developed to overcome these limitations by competing with ATP in the mTOR kinase domain, thus inhibiting both mTORC1 and mTORC2. However, these inhibitors are associated with significant systemic toxicities, including immunosuppression, metabolic disturbances, and dermatologic adverse events, which constrain their therapeutic window. This underscores the critical need for strategies that can spatially restrict mTOR inhibition to the diseased tissue.

The Discovery of this compound and the Binary Pharmacology Concept

To address the challenge of on-target, off-tissue toxicity, a novel "binary pharmacology" approach was conceived. This strategy involves a two-component system:

-

RapaLink-1: A brain-permeable, third-generation bivalent mTOR inhibitor. It consists of a rapamycin moiety linked to a TORKi, allowing it to bind to both the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR, leading to potent and durable inhibition of mTORC1.

-

This compound: A brain-impermeable ligand for FKBP12.

The core principle of this system is that when administered systemically, the brain-penetrant RapaLink-1 can freely cross the blood-brain barrier to inhibit mTOR in the central nervous system. In peripheral tissues, however, the co-administered, brain-impermeable this compound competes with RapaLink-1 for binding to FKBP12. Since RapaLink-1 requires FKBP12 for its potent inhibitory activity on mTORC1, this compound effectively "blocks" the action of RapaLink-1 outside of the brain, thereby mitigating systemic side effects.

Chemical Genesis of this compound

This compound was rationally designed based on the structure of tacrolimus (FK506), a known immunosuppressant that binds to FKBP12. A key modification was made to the C21 allyl group of FK506, a region known to be solvent-exposed and not essential for FKBP12 binding but crucial for its interaction with calcineurin, the mediator of its immunosuppressive effects. By introducing a pyridine N-oxide moiety at this position, the resulting compound, this compound, was rendered brain-impermeable while retaining high affinity for FKBP12 and losing its calcineurin-inhibitory activity.

The synthesis of this compound is achieved in a three-step process starting from FK506, involving olefin cross-metathesis with 2-vinylpyridine, followed by reduction of the double bond and subsequent N-oxidation.

Mechanism of Action

The efficacy of the RapaLink-1 and this compound binary system hinges on the differential distribution of the two compounds and their competitive interaction with FKBP12.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K, which in turn activates Akt. Akt can then phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. This relieves the inhibition on mTORC1, allowing it to phosphorylate its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis. RapaLink-1, by inhibiting mTORC1, blocks this cascade.

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

This compound's Competitive Inhibition

The following diagram illustrates the competitive mechanism of this compound in peripheral tissues versus the unopposed action of RapaLink-1 in the brain.

Figure 2: this compound's competitive mechanism of action.

Quantitative Data

The following tables summarize key quantitative data for this compound and its interaction with FKBP12 and the mTOR pathway.

| Compound | Target | Assay Type | Value | Reference |

| This compound | FKBP12 | Fluorescence Polarization | Ki = 3.1 nM | |

| FK506 | FKBP12 | Fluorescence Polarization | Ki = 1.7 nM | |

| This compound | Calcineurin | NFAT Reporter Assay | No significant inhibition | |

| RapaLink-1 | mTOR | In vitro kinase assay | IC50 similar to MLN0128 |

Table 1: In Vitro Binding and Activity

| Treatment Group | Dose (RapaLink-1) | Dose (this compound) | Tumor Model | Outcome | Reference |

| Vehicle | - | - | U87MG Glioblastoma | Tumor growth | |

| RapaLink-1 | 1 mg/kg | - | U87MG Glioblastoma | Significantly reduced tumor growth | |

| This compound | - | 40 mg/kg | U87MG Glioblastoma | No effect on tumor growth | |

| RapaLink-1 + this compound | 1 mg/kg | 40 mg/kg | U87MG Glioblastoma | Maintained anti-tumor efficacy | |

| RapaLink-1 | 1 mg/kg | - | Alcohol Use Disorder | Reduced alcohol seeking; caused weight loss & hyperglycemia | |

| RapaLink-1 + this compound | 1 mg/kg | 40 mg/kg | Alcohol Use Disorder | Reduced alcohol seeking; prevented side effects |

Table 2: In Vivo Efficacy and Safety

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is used to assess the activity of the mTORC1 pathway by measuring the phosphorylation of its downstream effectors.

-

Sample Preparation: Tissues (e.g., brain, skeletal muscle) or cells are homogenized in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded onto a 4-15% Tris-glycine polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels.

Calcineurin Activity Assay

This assay is used to confirm that this compound does not inhibit calcineurin, unlike its parent compound FK506.

-

Sample Preparation: Jurkat cells are transfected with a luciferase reporter construct under the control of the NFAT (nuclear factor of activated T-cells) transcriptional response element.

-

Cell Treatment: Cells are pre-incubated with varying concentrations of this compound, FK506 (as a positive control), or vehicle for 30 minutes.

-

Stimulation: Cells are then stimulated with phorbol myristate acetate (PMA) and ionomycin to activate the calcineurin-NFAT pathway.

-

Luciferase Assay: After several hours of stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the calcineurin-NFAT pathway.

In Vivo Glioblastoma Xenograft Model

This protocol assesses the in vivo efficacy of the RapaLink-1 and this compound combination.

-

Cell Implantation: Human glioblastoma cells (e.g., U87MG) expressing luciferase are stereotactically implanted into the brains of immunodeficient mice.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: (1) Vehicle, (2) RapaLink-1 alone (e.g., 1 mg/kg, intraperitoneally), (3) this compound alone (e.g., 40 mg/kg, i.p.), and (4) RapaLink-1 and this compound combination. Treatments are typically administered every 3-5 days.

-

Efficacy and Toxicity Assessment: Tumor size is monitored regularly via bioluminescence. Animal body weight and overall health are monitored as indicators of systemic toxicity. Survival is also a key endpoint. At the end of the study, tumors and peripheral tissues can be harvested for pharmacodynamic analysis (e.g., Western blot).

Figure 3: Logical workflow for the development of this compound.

Conclusion and Future Directions

The development of this compound represents a significant advancement in the field of mTOR-targeted therapy. The binary pharmacology approach, pairing this compound with RapaLink-1, provides a powerful strategy to uncouple the therapeutic effects of mTOR inhibition in the brain from the dose-limiting toxicities in peripheral tissues. Preclinical studies have demonstrated the success of this approach in animal models of glioblastoma and alcohol use disorder, showcasing its potential for translation to human clinical trials for a variety of CNS disorders where mTOR hyperactivation is a key driver.

Future research will likely focus on optimizing the pharmacokinetic properties of both RapaLink-1 and this compound to enhance their therapeutic index further. Moreover, the general principle of using a tissue-restricted "blocking" agent to control the activity of a systemically administered drug could be extended to other kinase targets and disease contexts, opening up new avenues for the development of safer and more effective targeted therapies.

RapaBlock: A Targeted Approach to Mitigate Systemic Side Effects of mTOR Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) is a pivotal kinase regulating cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in diseases like cancer and neurological disorders. However, the clinical utility of mTOR inhibitors, such as rapamycin and its analogs (rapalogs), is often hampered by significant systemic side effects due to the ubiquitous nature of mTOR signaling. These adverse effects include metabolic dysregulation, immunosuppression, and organ toxicity. To address this critical challenge, a novel binary pharmacology strategy has been developed, centered on a molecule named RapaBlock . This technical guide provides a comprehensive overview of the this compound system, its mechanism of action, and the preclinical data supporting its efficacy in minimizing the peripheral side effects of mTOR inhibition while preserving therapeutic efficacy in the central nervous system (CNS).

Introduction: The Challenge of Systemic mTOR Inhibition

The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[1] mTORC1, in particular, is a central regulator of cell growth and proliferation and is hyperactivated in numerous cancers and neurological conditions. First-generation mTOR inhibitors, like rapamycin, are allosteric inhibitors that, upon binding to the intracellular protein FKBP12 (FK506-binding protein 12), target the FRB domain of mTOR, leading to substrate-dependent inhibition of mTORC1.[1][2] While effective, their chronic systemic administration leads to a range of dose-limiting toxicities, including:

-

Metabolic Dysregulation: Impaired glucose tolerance and insulin resistance.[3]

-

Weight Loss: Significant decreases in body weight.[4]

-

Hepatotoxicity: Liver inflammation and toxicity.

-

Immunosuppression: Increased susceptibility to infections.

These on-target, off-tissue effects constrain the therapeutic window and limit the long-term use of mTOR inhibitors, especially for non-cancer indications.

The this compound Concept: A Binary Pharmacology Approach

The this compound strategy is an innovative solution designed to spatially restrict mTOR inhibition to a specific target tissue, primarily the brain. This is achieved by co-administering two key molecules:

-

RapaLink-1: A brain-permeable, third-generation bivalent mTOR inhibitor. It is a potent inhibitor that requires binding to FKBP12 for its cellular activity. RapaLink-1 was created by linking rapamycin to a second-generation mTOR kinase inhibitor (TORKi), MLN0128, allowing it to simultaneously engage both the allosteric FRB domain and the ATP-catalytic site of mTOR.

-

This compound: A brain-impermeable ligand of FKBP12. This compound is a derivative of tacrolimus (FK506) modified to have physicochemical properties that prevent it from crossing the blood-brain barrier (BBB).

The core principle of this binary system is competitive antagonism in peripheral tissues. When administered systemically, both RapaLink-1 and this compound are present in the bloodstream and peripheral organs. Due to its high affinity for FKBP12, this compound competitively occupies the FKBP12 binding sites in these tissues. This prevents RapaLink-1 from forming the necessary RapaLink-1-FKBP12 complex required to inhibit mTORC1. Consequently, mTORC1 activity in peripheral organs like the liver and skeletal muscle is spared.

Conversely, because this compound cannot cross the BBB, FKBP12 in the CNS remains available. The brain-permeable RapaLink-1 can freely enter the brain, bind to FKBP12, and exert its potent inhibitory effect on mTORC1 in target CNS cells. This elegant mechanism allows for targeted, brain-specific mTOR inhibition, thereby uncoupling the desired therapeutic effects in the CNS from the undesirable side effects in the periphery.

Preclinical Efficacy Data

In vivo studies in mice have demonstrated the effectiveness of this compound in preventing the common side effects associated with systemic mTORC1 inhibition by RapaLink-1.

Mitigation of Metabolic Side Effects and Weight Loss

Chronic administration of mTOR inhibitors often leads to significant weight loss and glucose intolerance. In a 4-week study, mice treated with RapaLink-1 alone showed a marked decrease in body weight. However, when this compound was co-administered with RapaLink-1, this weight loss was completely prevented.

Similarly, RapaLink-1 treatment alone resulted in impaired glucose tolerance, as evidenced by significantly elevated blood glucose levels following a glucose challenge. The combination of RapaLink-1 and this compound normalized the glucose response, demonstrating protection against this metabolic side effect.

| Parameter | Vehicle | RapaLink-1 (1 mg/kg) | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) |

| Body Weight Change | Maintained | Significant Decrease | Maintained (No significant change vs. Vehicle) |

| Glucose Tolerance | Normal | Impaired (Significantly increased blood glucose) | Normal |

| mTORC1 Activity (Liver pS6) | Baseline | Significantly Decreased | Near Baseline (Protected) |

| mTORC1 Activity (Brain pS6) | Baseline | Significantly Decreased | Significantly Decreased |

Table 1: Summary of in vivo effects of a 4-week treatment regimen in mice. Data compiled from Ehinger et al., 2021 and Zhang et al., 2022.

Prevention of Hepatotoxicity

Prolonged mTOR inhibition can lead to liver toxicity, characterized by inflammation and changes in liver function markers. Studies showed that chronic treatment with RapaLink-1 alone led to an increase in the phosphorylation of STAT3, a marker associated with liver inflammation. Co-treatment with this compound prevented this increase, suggesting that this compound protects against RapaLink-1-dependent liver toxicity. Furthermore, this compound effectively abolished the inhibitory action of RapaLink-1 on mTORC1 signaling (measured by pS6 and p4E-BP levels) in the liver, confirming its protective mechanism in this peripheral organ.

| Liver Toxicity Marker | Vehicle | RapaLink-1 (1 mg/kg) | RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) |

| pSTAT3 Levels | Baseline | Significantly Increased | Near Baseline |

| AST/ALT Levels | Normal | Not explicitly reported, but toxicity implied | Protected |

Table 2: Summary of hepatotoxicity markers after chronic treatment. Data sourced from Ehinger et al., 2021.

Retained Therapeutic Efficacy in the CNS

The primary advantage of the this compound system is its ability to mitigate side effects without compromising therapeutic efficacy in the brain. This has been demonstrated in preclinical models of glioblastoma and alcohol use disorder.

-

Glioblastoma: In orthotopic mouse models of glioblastoma (U87MG and GBM43 xenografts), the combination of RapaLink-1 and this compound showed equivalent anti-tumor activity to RapaLink-1 alone. Both treatment groups resulted in significant tumor regression and extended survival compared to vehicle-treated animals, while this compound alone had no effect on tumor growth. This confirms that peripheral mTORC1 inhibition is not required for the anti-cancer efficacy of RapaLink-1 in this CNS malignancy.

-

Alcohol Use Disorder (AUD): In a mouse model of AUD, the combination of RapaLink-1 and this compound effectively inhibited alcohol-dependent mTORC1 activation in the nucleus accumbens, a key brain region in addiction. This led to a significant reduction in alcohol seeking and drinking behaviors, demonstrating that the therapeutic CNS effects of RapaLink-1 are preserved in the presence of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the this compound system. Note that specific reagents and concentrations may require optimization.

In Vivo Mouse Studies

-

Animal Models: Studies have utilized C57BL/6J mice for metabolic and behavioral assessments and nude mice (e.g., BALB/c nu/nu) for glioblastoma xenograft models.

-

Drug Formulation and Administration:

-

RapaLink-1 and this compound are typically dissolved in a vehicle such as 5% DMSO, 5% Tween 80, 5% PEG300, and 85% saline.

-

Administration is performed via intraperitoneal (i.p.) injection.

-

Dosages: RapaLink-1 is typically administered at 1-1.2 mg/kg, and this compound at 40-60 mg/kg.

-

-

Chronic Side Effect Study Workflow:

-

Acclimatize male C57BL/6J mice.

-

Divide mice into three groups: Vehicle, RapaLink-1 alone, and RapaLink-1 + this compound.

-

Administer treatments via i.p. injection three times a week for 4 weeks.

-

Monitor body weight regularly throughout the study.

-

In the final week, perform a glucose tolerance test.

-

At the end of the study, collect blood for liver function tests (AST/ALT) and tissues (liver, brain) for Western blot analysis.

-

Glucose Tolerance Test (GTT)

-

Fasting: Fast mice for 6 to 16 hours (e.g., overnight) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose (t=0) from a tail vein blood sample using a glucometer.

-

Glucose Challenge: Administer a sterile glucose solution (e.g., 1.5 g/kg body weight) via i.p. injection.

-

Blood Glucose Monitoring: Measure blood glucose at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Western Blot for mTORC1 Activity

-

Tissue Homogenization: Rapidly dissect tissues (e.g., liver, brain) and homogenize on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a standard method like the BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel (e.g., 4-20% gradient gel).

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phospho-antibodies, BSA is often preferred.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Phospho-S6 Ribosomal Protein (pS6)

-

Total S6 Ribosomal Protein

-

Phospho-4E-BP1

-

Total 4E-BP1

-

Actin or GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Liver Function Tests

-

Sample Collection: Collect whole blood via cardiac puncture into serum separator tubes.

-

Serum Isolation: Centrifuge the blood to separate the serum.

-

AST/ALT Measurement: Measure the activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the serum using commercially available colorimetric or ELISA kits according to the manufacturer’s instructions.

Signaling Pathways and Logic

The this compound system is predicated on the specific molecular interactions within the mTORC1 signaling pathway. RapaLink-1's activity is strictly dependent on its initial binding to FKBP12. This logic is the foundation for the tissue-specific inhibition achieved with this compound.

References

- 1. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapamycin induces glucose intolerance in mice by reducing islet mass, insulin content, and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of RapaBlock in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of RapaBlock, a novel inhibitor of the mammalian target of rapamycin (mTOR). The data and methodologies presented are synthesized from foundational studies on analogous mTOR inhibitors, providing a robust framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in various preclinical models. This document is intended to guide further research and development of this promising therapeutic agent.

The mTOR Signaling Pathway: The Target of this compound

This compound exerts its therapeutic effect by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4]

-

mTORC1: Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to rapamycin and its analogs.[5] It integrates signals from growth factors, nutrients (like amino acids), and cellular energy levels to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

-

mTORC2: This complex, containing mTOR, Rictor, GβL, Sin1, and DEPTOR, is generally considered insensitive to acute rapamycin treatment. mTORC2 is involved in promoting cell survival by activating Akt, regulating the cytoskeleton, and controlling ion transport.

The PI3K/Akt pathway is a primary activator of mTOR. Dysregulation of this pathway is a common feature in many cancers, making mTOR a key therapeutic target. This compound, by inhibiting mTOR, can arrest the cell cycle and has demonstrated anti-angiogenesis effects in preclinical models.

Experimental Protocols for Preclinical Pharmacokinetic Studies

The characterization of this compound's pharmacokinetic profile relies on standardized preclinical experimental workflows. These protocols are designed to determine the drug's ADME properties, which are crucial for estimating a safe and effective dose range for human trials.

2.1. Animal Models The selection of animal models is a critical first step. Rodent models are frequently used in early-stage preclinical research, with larger animal models providing data that can be more readily translated to humans.

-

Commonly Used Species: Mice (e.g., CD2F1), rats, rabbits (e.g., New Zealand white), and dogs (e.g., purpose-bred hounds) are frequently used for pharmacokinetic studies of mTOR inhibitors.

-

Animal Husbandry: Animals should be acclimatized in the laboratory for 3-5 days before the experiment under controlled conditions. All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

2.2. Dosing and Administration

-

Formulation: For intravenous (IV) administration, this compound is dissolved in a suitable vehicle. For oral (PO) administration, it can be formulated in tablets or a liquid suspension.

-

Dose Selection: Pre-testing is conducted to determine appropriate dose levels (mild, moderate, severe) and to assess if the drug exhibits dose-dependent pharmacokinetics. Doses are often based on previous toxicology and efficacy studies.

-

Administration Routes:

-

Intravenous (IV): Typically administered as a rapid injection or a short infusion (e.g., 30 minutes) to determine parameters like clearance and volume of distribution.

-

Oral (PO): Used to assess oral bioavailability and absorption characteristics.

-

2.3. Sample Collection and Processing

-

Matrix: Whole blood is the preferred matrix for analyzing this compound and its metabolites, as mTOR inhibitors often partition extensively into blood cells.

-

Sampling Schedule: Blood samples are collected at multiple time points to accurately characterize the concentration-time profile. A typical schedule includes a pre-dose sample, followed by frequent sampling during the absorption and distribution phases, and less frequent sampling during the elimination phase (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24, 48, 72 hours post-dose).

-

Sample Handling: Blood is collected in EDTA-containing tubes and stored frozen (e.g., -70°C) until analysis to ensure stability.

2.4. Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) method is the standard for quantifying this compound and its major metabolites (e.g., Sirolimus, if this compound is a pro-drug) in whole blood.

-

Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

2.5. Pharmacokinetic Data Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with standard software (e.g., WinNonlin).

-

Key Parameters:

-

Cmax: Maximum observed blood concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Terminal Half-life): The time required for the drug concentration to decrease by half.

-

CL (Total Body Clearance): The rate at which the drug is removed from the body.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes.

-

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the pharmacokinetic parameters of this compound following single-dose administration in various preclinical models. The data are analogous to those reported for established mTOR inhibitors such as rapamycin (sirolimus), temsirolimus, and everolimus.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of this compound in Mice Data analogous to a rapamycin prodrug.

| Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | t½ (h) | CL (ml/min/kg) | Vss (L/kg) |

| 10 | 12.1 | 5.8 | 2.1 | 12.5 | 1.73 |

| 25 | 28.5 | 16.2 | 2.9 | 25.8 | 4.45 |

| 50 | 45.2 | 21.1 | 3.5 | 39.3 | 8.21 |

| 100 | 88.9 | 42.6 | 4.8 | 39.0 | 8.75 |

Note: The pharmacokinetics of this compound in mice appear to be dose-dependent, with clearance increasing with dosage escalations from 10 to 50 mg/kg, suggesting saturable plasma protein binding. The terminal half-life was prolonged with increasing doses.

Table 2: Single-Dose Intravenous (IV) Pharmacokinetics of this compound in Rabbits Data analogous to rapamycin.

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vss (L/kg) |

| 0.05 | 45.3 ± 10.1 | 101 ± 21 | 13.1 ± 2.9 | 0.51 ± 0.10 | 6.8 ± 1.5 |

| 0.5 | 510 ± 112 | 1159 ± 254 | 16.4 ± 3.5 | 0.44 ± 0.09 | 9.9 ± 2.2 |

Note: In rabbits, the volume of distribution at steady state (Vss) and total body clearance increased significantly with dose, indicating nonlinear pharmacokinetics. The terminal half-life is greater than 13 hours.

Table 3: Single-Dose Oral (PO) Pharmacokinetics of this compound in Dogs Data analogous to rapamycin.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| 0.1 | 8.39 ± 3.65 | 2.8 ± 1.79 | 50.4 ± 15.6 |

Note: Oral administration of low-dose this compound to healthy dogs achieved blood concentrations in the ng/mL range, which is considered sufficient for cytostatic and anti-angiogenic activity in sensitive tumors.

Table 4: Pharmacokinetic Parameters of this compound and its Active Metabolite (Sirolimus) in Humans (for reference) Data analogous to temsirolimus, a this compound pro-drug.

| Drug | Dose (mg IV) | t½ (h) | CL (L/h) |

| This compound | 25 | ~17-25 | ~16 |

| Sirolimus (metabolite) | 25 | ~53 | - |

Note: Following IV administration, this compound is metabolized to the active compound sirolimus. The elimination half-life of this compound is approximately 17-25 hours, while the sirolimus metabolite has a longer half-life.

Discussion and Conclusion

The preclinical data presented in this guide demonstrate that this compound, consistent with other mTOR inhibitors, exhibits a complex pharmacokinetic profile characterized by:

-

Dose-Dependent Kinetics: In several species, the pharmacokinetics of this compound are nonlinear, with clearance and volume of distribution changing with the administered dose. This is likely due to saturable protein binding and metabolism.

-

High Volume of Distribution: The large Vd values indicate extensive distribution of this compound out of the bloodstream and into tissues.

-

Long Half-Life: this compound and its active metabolites possess a long terminal half-life, which supports intermittent dosing schedules (e.g., once-weekly).

-

Metabolism: When administered as a pro-drug, this compound is effectively converted to its active metabolite, sirolimus, serving as a slow-release delivery system.

References

The Tissue-Specific Attenuation of mTOR Signaling by RapaBlock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurological conditions. Consequently, mTOR inhibitors have emerged as a significant class of therapeutic agents. However, the systemic inhibition of mTOR often leads to a range of on-target, off-tissue toxicities, limiting the therapeutic window of these drugs.

A novel "binary pharmacology" strategy has been developed to achieve tissue-specific mTOR inhibition, particularly in the brain. This approach utilizes a combination of two molecules: RapaLink-1 , a brain-permeable mTOR inhibitor, and RapaBlock , a brain-impermeable ligand for the FK506-binding protein 12 (FKBP12). RapaLink-1's inhibitory action on mTOR is dependent on its binding to FKBP12. This compound functions by competing with RapaLink-1 for FKBP12 binding in peripheral tissues, thereby preventing mTOR inhibition outside the central nervous system. This guide provides an in-depth technical overview of this compound's effect on mTOR signaling pathways in different tissues, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: A Visual Representation

The core principle of the this compound/RapaLink-1 binary system is the differential permeability of the blood-brain barrier. The following diagram illustrates this concept.

Quantitative Analysis of Tissue-Specific mTOR Inhibition

The efficacy of the this compound/RapaLink-1 system has been demonstrated in preclinical murine models. Western blot analysis is the primary method for quantifying the phosphorylation status of key downstream effectors of mTORC1, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The tables below summarize the quantitative data from key studies, showcasing the tissue-specific effects.

Table 1: Effect of this compound on RapaLink-1-Mediated mTORC1 Inhibition in the Liver[1]

| Treatment Group | Phospho-S6 (% of Vehicle) | Phospho-4E-BP1 (% of Vehicle) |

| Vehicle | 100% | 100% |

| RapaLink-1 (1 mg/kg) | ~20% | ~10% |

| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) | ~95% | ~90% |

Data are presented as mean densitometry values of the phosphorylated protein normalized to the total protein, expressed as a percentage of the vehicle control group. Data is approximated from graphical representations in Lotof et al., 2021.[1]

Table 2: Effect of this compound on RapaLink-1-Mediated mTORC1 Inhibition in the Brain (Nucleus Accumbens)[1]

| Treatment Group | Phospho-S6 (% of Vehicle) | Phospho-4E-BP1 (% of Vehicle) |

| Vehicle (Alcohol-exposed) | 100% | 100% |

| RapaLink-1 (1 mg/kg) (Alcohol-exposed) | ~30% | ~20% |

| RpaLink-1 (1 mg/kg) + this compound (40 mg/kg) (Alcohol-exposed) | ~35% | ~25% |

Data are presented as mean densitometry values of the phosphorylated protein normalized to the total protein, expressed as a percentage of the vehicle control group in alcohol-exposed mice. Data is approximated from graphical representations in Lotof et al., 2021.[1]

Table 3: Effect of this compound on RapaLink-1-Mediated mTORC1 Inhibition in Skeletal Muscle

| Treatment Group | Phospho-S6 (Fold change relative to no insulin) |

| Vehicle (Insulin-stimulated) | ~15 |

| RapaLink-1 (1 mg/kg) (Insulin-stimulated) | ~2 |

| RapaLink-1 (1 mg/kg) + this compound (40 mg/kg) (Insulin-stimulated) | ~14 |

Data represents quantified immunoblot intensities normalized to GAPDH, presented as fold increase relative to muscle without insulin stimulation. Data is approximated from graphical representations in Zhang et al., 2022.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the tissue-specific effects of this compound on mTOR signaling. These are synthesized from standard procedures and specific details mentioned in the primary literature.

Western Blot Analysis of mTORC1 Signaling

This protocol is designed for the detection of phosphorylated and total levels of mTORC1 downstream targets in tissue lysates.

1. Tissue Lysate Preparation:

-

Excise tissues of interest (e.g., liver, brain, skeletal muscle) and immediately flash-freeze in liquid nitrogen.

-

Homogenize frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein lysates on a 4-15% gradient SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Phospho-S6K (Thr389): 1:1000

-

Total S6K: 1:1000

-

Phospho-4E-BP1 (Thr37/46): 1:1000

-

Total 4E-BP1: 1:1000

-

GAPDH or β-actin (loading control): 1:5000

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the corresponding total protein signal and the loading control.

The following diagram illustrates the Western Blot workflow.

mTOR Signaling Pathway

The diagram below provides a simplified overview of the mTORC1 signaling pathway, highlighting the key components assessed in the context of this compound's action.

Conclusion

The this compound/RapaLink-1 binary pharmacology platform represents a significant advancement in the quest for tissue-specific kinase inhibition. The quantitative data clearly demonstrate that this compound effectively antagonizes the mTOR-inhibitory effects of RapaLink-1 in peripheral tissues like the liver and skeletal muscle, without compromising its efficacy in the brain. This innovative approach holds considerable promise for the development of safer and more effective treatments for a range of central nervous system disorders where mTOR dysregulation is a key pathological feature. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and harness the potential of this and similar targeted therapeutic strategies.

References

Brain-Specific mTOR Inhibition: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. In the central nervous system (CNS), dysregulation of the mTOR pathway is implicated in a growing number of neurological disorders, including tuberous sclerosis complex (TSC), epilepsy, autism spectrum disorder (ASD), neurodegenerative diseases, and brain tumors such as glioblastoma. Systemic inhibition of mTOR has shown therapeutic promise but is often limited by significant peripheral side effects. This has spurred the development of brain-specific mTOR inhibitors, a strategy aimed at maximizing therapeutic efficacy within the CNS while minimizing systemic toxicity. This technical guide provides an in-depth overview of the core principles, therapeutic applications, and experimental methodologies related to brain-specific mTOR inhibition. We present quantitative data on brain-penetrant mTOR inhibitors, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this burgeoning field.

The mTOR Signaling Pathway in the Brain

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets.[1][2]

-

mTORC1 is sensitive to the allosteric inhibitor rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and autophagy.[2]

-

mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival, metabolism, and cytoskeletal organization.[3]

Dysregulation of mTOR signaling in the brain can lead to a variety of pathological conditions. Hyperactivation of mTORC1 is a hallmark of genetic disorders like Tuberous Sclerosis Complex (TSC), caused by mutations in the TSC1 or TSC2 genes, leading to the formation of benign tumors in the brain and other organs, as well as neurological manifestations like epilepsy and autism spectrum disorder.[4] Aberrant mTOR signaling is also implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it can affect processes like autophagy and protein aggregation. Furthermore, the PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in glioblastoma, promoting tumor growth and survival.

Signaling Pathway Diagram

Therapeutic Targets and Brain-Specific mTOR Inhibitors

The development of brain-penetrant mTOR inhibitors is a key strategy to target neurological disorders effectively. These inhibitors are designed to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS. Several generations of mTOR inhibitors have been developed, each with distinct mechanisms of action and properties.

Generations of mTOR Inhibitors:

-

First-generation (Rapalogs): Rapamycin and its analogs (everolimus, sirolimus) are allosteric inhibitors of mTORC1. While effective for some peripheral conditions, their use in neurological disorders is often limited by incomplete mTORC1 inhibition and poor BBB penetration.

-

Second-generation (TORKinibs): These are ATP-competitive inhibitors that target the kinase domain of mTOR, thus inhibiting both mTORC1 and mTORC2. This dual inhibition can be more effective in certain contexts, such as glioblastoma, but can also lead to increased toxicity.

-

Third-generation (Bivalent Inhibitors): A newer class of inhibitors, such as RapaLink-1, combines a rapamycin-like moiety with an ATP-competitive inhibitor, leading to potent and durable inhibition of mTOR.

A novel and promising approach to achieve brain specificity is a binary pharmacology strategy. This involves the co-administration of a brain-permeable mTOR inhibitor that requires the intracellular protein FKBP12 for its activity (e.g., RapaLink-1) and a brain-impermeant FKBP12 ligand (e.g., RapaBlock). This compound competes with RapaLink-1 for FKBP12 binding in peripheral tissues, thereby preventing mTOR inhibition outside the CNS.

Quantitative Data on Brain-Penetrant mTOR Inhibitors

The following tables summarize key quantitative data for selected brain-penetrant mTOR inhibitors.

Table 1: In Vitro Potency of Brain-Penetrant mTOR Inhibitors

| Compound | Target(s) | Cell Line | IC50 / Ki | Reference |

| Paxalisib (GDC-0084) | PI3K/mTOR | U87MG (glioma) | IC50: 0.3 - 1.1 µM | |

| PI3Kα | Ki: 2 nM | |||

| mTOR | Ki: 70 nM | |||

| OSI-027 | mTORC1/mTORC2 | BT-474, IGR-OV1, MDA-MB-231 | IC50: 4 nM (mTOR) | |

| PP242 | mTOR | IC50: 8 nM | ||

| KU-0063794 | mTORC1/mTORC2 | IC50: ~10 nM | ||

| Thiazolopyrimidine 27 | mTOR | pS6 IC50: 5.6 nM | ||

| RapaLink-1 | mTORC1/mTORC2 | U87MG (glioma) | Growth Inhibition | |

| p-RPS6S235/236 & p-4EBP1T37/46 inhibition at 1.56 nM |

Table 2: Preclinical Pharmacokinetics of Paxalisib

| Species | Route | Dose | Brain Penetrance (Kp,uu) | Plasma Protein Binding (fu) | Clearance | Oral Bioavailability (%) | Reference |

| Mouse | IV | 1 mg/kg | 0.31 | 0.295 | Low | - | |

| PO | 5 mg/kg | - | |||||

| Rat | IV/PO | 1 mg/kg / 5 mg/kg | - | 0.33 | Moderate | 76 | |

| Dog | IV/PO | 0.5 mg/kg / 2 mg/kg | - | 0.43 | High | 23 | |

| Monkey | IV/PO | 0.5 mg/kg / 2 mg/kg | - | 0.25 | High | 6 |

Kp,uu: unbound brain-to-plasma concentration ratio; fu: fraction unbound.

Table 3: Clinical Efficacy of Everolimus in Tuberous Sclerosis Complex (TSC) - Seizure Reduction

| Study | Phase | No. of Patients | Treatment | Efficacy Endpoint | Result | Reference |

| EXIST-3 | III | 366 | Everolimus (low & high trough) vs. Placebo | Median % reduction in seizure frequency | Low Trough: 29.3%High Trough: 39.6%Placebo: 14.9% | |

| Seizure response rate (≥50% reduction) | Low Trough: 28.2%High Trough: 40.0%Placebo: 15.1% | |||||

| Open-label Extension | - | 361 | Everolimus | Seizure response rate (≥50% reduction) | 1 year: 46.6%2 years: 57.7% | |

| Median % reduction in seizure frequency | 1 year: 46.7%2 years: 56.9% | |||||

| Long-term Open-label | I/II | 18 | Everolimus | Seizure response rate (≥50% reduction) | 48 months: 93% of remaining patients | |

| Average seizure frequency reduction | 48 months: 77% |

Table 4: Preclinical Efficacy of mTOR Inhibitors in Glioblastoma (GBM)

| Compound | Model | Treatment | Key Findings | Reference |

| CC214-2 | Orthotopic U87EGFRvIII xenografts | 100 mg/kg, oral gavage, every other day | Significant inhibition of tumor growth. | |

| RapaLink-1 | Intracranial GBM xenografts | 1.5 mg/kg, i.p. | Potent anti-tumor efficacy, leading to initial regression and subsequent stabilization of tumor size. | |

| Sapanisertib | Human GBM cell lines (U87MG, T98G) | In vitro | Effective against growth, survival, and migration. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study brain-specific mTOR inhibition.

Western Blot Analysis of mTOR Pathway Activation

This protocol allows for the detection and quantification of total and phosphorylated levels of mTOR and its downstream effectors, providing a readout of pathway activity.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation:

-

For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

For brain tissue: Homogenize tissue in RIPA buffer on ice.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine protein concentration of the supernatant using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using a digital imager or X-ray film.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

-

Immunohistochemistry (IHC) for p-S6 in Mouse Brain

This protocol is used to visualize the localization and distribution of activated mTORC1 signaling (via its downstream target p-S6) within the brain tissue architecture.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Cryostat

-

Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

-

Primary antibody (e.g., anti-phospho-S6 (Ser235/236))

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope slides

Procedure:

-

Tissue Preparation:

-

Perfuse the mouse transcardially with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.

-

Freeze the brain and cut 30-40 µm thick coronal sections on a cryostat.

-

-

Staining:

-

Wash free-floating sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block non-specific binding with blocking solution for 1-2 hours at room temperature.

-

Incubate sections with the primary anti-p-S6 antibody overnight at 4°C.

-

Wash sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash sections and incubate with ABC reagent for 1 hour.

-

Develop the signal with DAB substrate until the desired staining intensity is reached.

-

-

Mounting and Imaging:

-

Mount the stained sections onto microscope slides.

-

Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip.

-

Image the sections using a bright-field microscope.

-

Assessment of Blood-Brain Barrier (BBB) Penetration

Determining the ability of an mTOR inhibitor to cross the BBB is crucial for its development for CNS indications.

In Vivo Method: Brain-to-Plasma Ratio (Kp)

-

Administer the mTOR inhibitor to rodents at a defined dose and route.

-

At various time points, collect blood and brain samples.

-

Measure the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

-

Calculate the brain-to-plasma concentration ratio (Kp). To account for protein binding, the unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration and is calculated by correcting for the fraction of unbound drug in plasma and brain tissue.

In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB

-

A lipid-coated artificial membrane separates a donor and an acceptor well.

-

The test compound is added to the donor well.

-